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Compound of Interest

Compound Name: 4-Thiazolemethanol, 2-methoxy-

Cat. No.: B009389 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of thiazole derivatives, with a specific focus on compounds structurally related to 4-
Thiazolemethanol, 2-methoxy-. Due to the limited availability of specific experimental data for

the requested molecule, this document leverages data from closely related and well-

characterized analogs to provide a representative and instructive profile. The methodologies

and spectral interpretations presented herein are foundational for the characterization of novel

thiazole-based compounds in drug discovery and development.

Spectroscopic Data Analysis
The spectroscopic characterization of thiazole derivatives is fundamental to confirming their

chemical structure and purity. The following tables summarize the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a representative

compound, 2-methoxy-4-(hydroxymethyl)thiazole, based on the analysis of analogous

structures.

Table 1: Representative ¹H and ¹³C NMR Spectral Data
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Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Methoxy (CH₃) ~3.9 - 4.1 (s) ~56 - 58

Methylene (CH₂) ~4.6 - 4.8 (s) ~59 - 62

Thiazole H-5 ~7.0 - 7.2 (s) ~115 - 118

Thiazole C-2 - ~168 - 172

Thiazole C-4 - ~150 - 155

Thiazole C-5 - ~115 - 118

Hydroxyl (OH) Variable -

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. The hydroxyl proton signal is often broad and its position can vary depending on the

solvent and concentration.

Table 2: Key Infrared (IR) Absorption Bands
Functional Group Vibrational Mode

Expected Wavenumber

(cm⁻¹)

O-H (Alcohol) Stretching, broad 3200 - 3600

C-H (sp³) Stretching 2850 - 3000

C=N (Thiazole) Stretching 1570 - 1620

C=C (Thiazole) Stretching 1450 - 1550

C-O (Methoxy) Stretching 1050 - 1250

C-O (Alcohol) Stretching 1000 - 1200

Table 3: Mass Spectrometry (MS) Fragmentation
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Technique Expected m/z Values Interpretation

Electrospray (ESI+) [M+H]⁺, [M+Na]⁺
Molecular ion and common

adducts

Electron Impact (EI) M⁺, fragments

Molecular ion and

characteristic fragments from

the loss of CH₃O, CH₂OH, etc.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methods are standard in the field of organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The

sample (5-10 mg) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or

dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

Data is processed using standard NMR software.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid

sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques. For molecular weight

determination, Electrospray Ionization (ESI) is often used, with the sample dissolved in a

suitable solvent like methanol or acetonitrile. Electron Impact (EI) ionization can be employed

to obtain fragmentation patterns that aid in structural elucidation.

Synthetic Workflow and Characterization
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A plausible synthetic route to 2-methoxy-4-(hydroxymethyl)thiazole involves the reduction of a

corresponding aldehyde precursor. This common synthetic transformation is a reliable method

for the preparation of primary alcohols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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